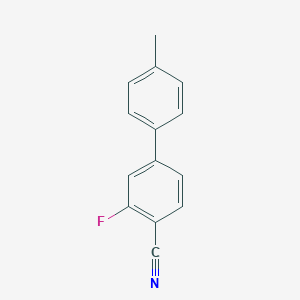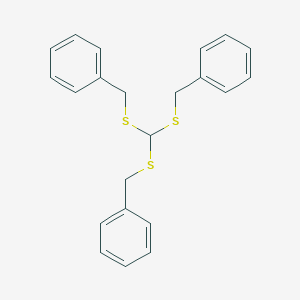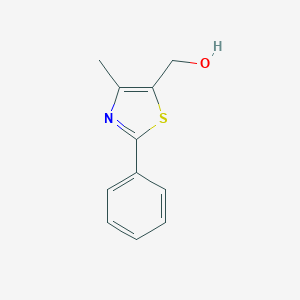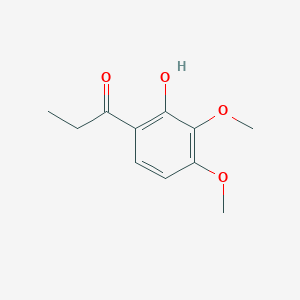
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one, also known as HDMP, is a synthetic compound that belongs to the class of phenylpropanoids. It is a white crystalline solid that is soluble in organic solvents. HDMP has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Mécanisme D'action
The exact mechanism of action of 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one is not fully understood. However, it has been suggested that its biological activities are mediated through the modulation of various signaling pathways, including the MAPK and NF-kappaB pathways. 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which contributes to its antioxidant activity.
Effets Biochimiques Et Physiologiques
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which contributes to its anti-inflammatory activity. 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has been shown to increase the expression of genes involved in the antioxidant defense system, which contributes to its antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has several advantages for lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety precautions when handling 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one in the lab.
Orientations Futures
There are several future directions for the study of 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one. One potential area of research is the development of 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one-based drugs for the treatment of Alzheimer's disease and cancer. Another area of research is the investigation of the structure-activity relationship of 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one and its derivatives to identify more potent and selective compounds. Additionally, the use of 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one as a probe for studying signaling pathways and cellular processes is an area of interest for chemical biology.
Méthodes De Synthèse
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one can be synthesized through a multi-step process starting from 3,4-dimethoxybenzaldehyde and 1,3-propanediol. The reaction involves the use of a catalyst and a reducing agent to convert the aldehyde group into a hydroxyl group, followed by an oxidation step to form the ketone group. The final product can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has also been investigated as a potential anti-Alzheimer's agent due to its ability to inhibit the formation of beta-amyloid plaques in the brain.
Propriétés
Numéro CAS |
61948-26-3 |
|---|---|
Nom du produit |
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one |
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
1-(2-hydroxy-3,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O4/c1-4-8(12)7-5-6-9(14-2)11(15-3)10(7)13/h5-6,13H,4H2,1-3H3 |
Clé InChI |
OITJBWYAMOJKTL-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C(=C(C=C1)OC)OC)O |
SMILES canonique |
CCC(=O)C1=C(C(=C(C=C1)OC)OC)O |
Autres numéros CAS |
61948-26-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



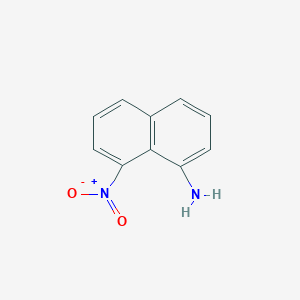
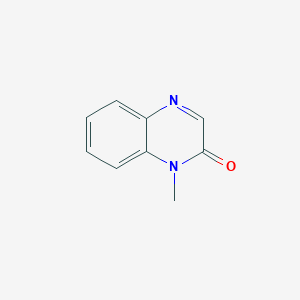
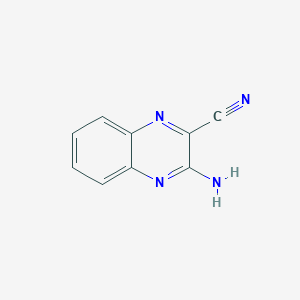
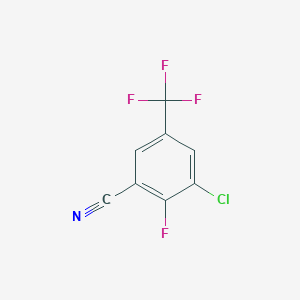
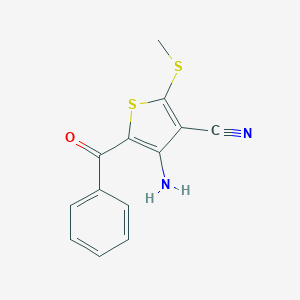
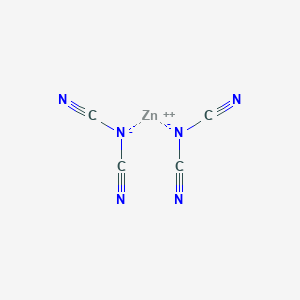
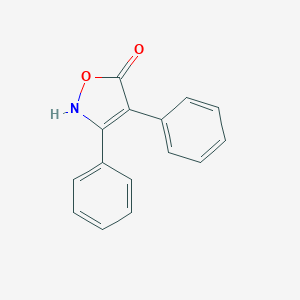
![Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B186252.png)
